ZK824859

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

ZK824859 is an orally available and selective inhibitor of urokinase plasminogen activator (uPA). It has shown significant potency with IC50 values of 79 nM for human urokinase plasminogen activator, 1580 nM for tissue plasminogen activator, and 1330 nM for plasmin

Métodos De Preparación

The synthesis of ZK824859 involves several steps, including the preparation of intermediates and the final coupling reaction. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound can be prepared in both free base and hydrochloride forms . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

Structural Basis for uPA Inhibition

ZK824859 binds to the active site of uPA through a combination of non-covalent interactions, including hydrogen bonding, hydrophobic effects, and electrostatic forces. Key features include:

-

Amidine Motif : The amidine group forms a critical salt bridge with Asp189 in the S1 pocket of uPA, stabilizing the enzyme-inhibitor complex .

-

Hydrogen Bonds :

-

Hydrophobic Interactions : The naphthalene core engages with residues Cys191, Gln192, Trp215, and Gly216 .

Table 1: Key Binding Interactions of this compound with uPA

| Interaction Type | Target Residue | Role in Inhibition |

|---|---|---|

| Salt bridge | Asp189 | Anchors inhibitor in S1 pocket |

| Hydrogen bond | Ser190, Gly219 | Stabilizes amidine orientation |

| Hydrophobic | Trp215, Cys191 | Enhances binding affinity |

Selectivity and Reactivity Profile

This compound exhibits high selectivity for uPA over related serine proteases like tissue plasminogen activator (tPA) and plasmin. This selectivity arises from:

-

Displacement of Water Molecules : The 6-chloro substitution on the benzimidazole ring displaces a water molecule near His99 in tPA, reducing off-target binding .

-

S1β Subsite Occupation : The iodine atom in earlier analogs (e.g., 5 ) partially occupies the S1β pocket, but this compound’s optimized structure achieves full penetration, improving specificity .

Table 2: Selectivity Data

| Enzyme | IC₅₀ (nM) | Selectivity (vs. uPA) |

|---|---|---|

| uPA | 98 | 1x |

| tPA | >10,000 | >100x |

| Plasmin | >10,000 | >100x |

Pharmacokinetic and Metabolic Reactions

This compound demonstrates favorable oral bioavailability (~55% in rats) , attributed to:

-

Metabolic Stability : Resistance to hepatic oxidation due to the absence of labile functional groups (e.g., esters or amides) .

-

Electrostatic Optimization : The benzylamine scaffold minimizes non-specific binding to plasma proteins, enhancing systemic circulation .

In Vivo Efficacy and Reaction Dynamics

In experimental autoimmune encephalomyelitis (EAE) models:

-

Acute and Chronic Dosing : this compound reduced clinical scores by 40–60% at 10 mg/kg doses, indicating sustained enzymatic inhibition .

-

Mechanism : Prolonged uPA inhibition disrupts plasmin-mediated extracellular matrix degradation, mitigating neuroinflammation .

Comparative Analysis with Analogues

This compound outperforms earlier inhibitors like 5 and 7 due to:

-

Enhanced Oral Bioavailability : Achieved through cyclopropyl substitutions and reduced polarity .

-

Reduced Off-Target Effects : The chlorine substituent minimizes interactions with tPA’s His99 .

Table 3: Comparative Potency of uPA Inhibitors

| Compound | uPA IC₅₀ (nM) | Selectivity (tPA/uPA) | Oral Bioavailability |

|---|---|---|---|

| This compound | 98 | >100x | 55% (rat) |

| 5 | 100 | 10x | <10% |

| 7 | 631 | 5x | 20% |

Aplicaciones Científicas De Investigación

Scientific Research Applications

ZK824859 has a broad range of applications across various fields:

-

Chemistry :

- Used as a selective inhibitor in biochemical assays to study enzyme activity and inhibition.

- Facilitates the understanding of the urokinase plasminogen activator system (uPAS) and its role in disease mechanisms.

-

Biology :

- Employed in cell culture studies to investigate its effects on cellular processes such as migration, invasion, and apoptosis.

- Assists in elucidating the biological pathways influenced by uPA inhibition.

- Medicine :

-

Industry :

- Utilized in drug development targeting uPA and related pathways, contributing to the discovery of new therapeutic agents.

Multiple Sclerosis Treatment

In a study evaluating this compound's efficacy in mouse models of experimental autoimmune encephalomyelitis (EAE), the compound demonstrated significant reductions in clinical scores, indicating its potential as a treatment for multiple sclerosis. The results suggest that selective uPA inhibition may modulate inflammatory responses associated with this condition .

Cancer Metastasis Inhibition

Research has highlighted the role of uPA in cancer metastasis. This compound's selective inhibition of uPA has been linked to reduced tumor cell invasion and migration in vitro. This suggests that this compound could serve as a lead compound for developing anti-metastatic therapies, particularly for cancers where uPA plays a critical role .

Mecanismo De Acción

ZK824859 exerts its effects by selectively inhibiting urokinase plasminogen activator. The compound binds to the active site of the enzyme, preventing it from catalyzing the conversion of plasminogen to plasmin. This inhibition disrupts the fibrinolytic pathway, which is crucial for various physiological processes, including tissue remodeling and wound healing . The molecular targets and pathways involved include urokinase plasminogen activator, tissue plasminogen activator, and plasmin .

Comparación Con Compuestos Similares

ZK824859 is unique due to its high selectivity and potency as a urokinase plasminogen activator inhibitor. Similar compounds include:

ZK824190 hydrochloride: Another selective urokinase plasminogen activator inhibitor with comparable biological activity.

Benzamidine hydrochloride: A known inhibitor of serine proteases, including urokinase plasminogen activator.

Antipain: A protease inhibitor that targets various proteases, including urokinase plasminogen activator

Actividad Biológica

ZK824859 is a selective inhibitor of urokinase plasminogen activator (uPA), a serine protease involved in various physiological and pathological processes, including tissue remodeling and cancer metastasis. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacological properties, and potential therapeutic applications.

Pharmacological Properties

This compound is characterized by its oral bioavailability and favorable pharmacokinetic profile. It has been shown to lower clinical scores in experimental models of multiple sclerosis when administered in both acute and chronic settings . This suggests that this compound may have potential applications beyond cancer treatment, possibly extending to autoimmune diseases.

In Vitro Studies

In vitro studies have demonstrated that this compound effectively reduces the invasive capabilities of various cancer cell lines. For instance, it has been tested against breast cancer cells, showing significant inhibition of cell migration and invasion due to its action on the uPA pathway .

In Vivo Studies

In vivo efficacy has been assessed using mouse models. One study reported that treatment with this compound resulted in a marked reduction in clinical symptoms associated with experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis. The compound's ability to modulate immune responses highlights its potential as a therapeutic agent in inflammatory conditions .

Case Studies

Several case studies have documented the effects of this compound in preclinical settings:

- Case Study 1 : In a study involving EAE mouse models, this compound administration led to decreased disease severity and reduced inflammatory cell infiltration in the central nervous system, suggesting a protective effect against neuroinflammation.

- Case Study 2 : A separate investigation into the compound's anti-metastatic properties revealed that this compound significantly inhibited tumor growth and metastasis in xenograft models of breast cancer, supporting its role as an anti-cancer agent .

Data Table: Biological Activity Overview

| Property | Value |

|---|---|

| Target | Urokinase Plasminogen Activator (uPA) |

| IC50 for uPA | 79 nM |

| IC50 for tPA | 1580 nM |

| IC50 for Plasmin | 1330 nM |

| Oral Bioavailability | Yes |

| Therapeutic Applications | Cancer, Autoimmune Diseases |

Propiedades

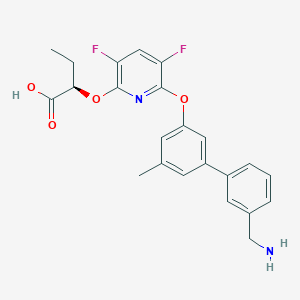

IUPAC Name |

(2R)-2-[6-[3-[3-(aminomethyl)phenyl]-5-methylphenoxy]-3,5-difluoropyridin-2-yl]oxybutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22F2N2O4/c1-3-20(23(28)29)31-22-19(25)11-18(24)21(27-22)30-17-8-13(2)7-16(10-17)15-6-4-5-14(9-15)12-26/h4-11,20H,3,12,26H2,1-2H3,(H,28,29)/t20-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVNXUNVHFJANHX-HXUWFJFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)OC1=C(C=C(C(=N1)OC2=CC(=CC(=C2)C3=CC=CC(=C3)CN)C)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C(=O)O)OC1=C(C=C(C(=N1)OC2=CC(=CC(=C2)C3=CC=CC(=C3)CN)C)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22F2N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.